(5z)-5-(5-Bromo-2-Methoxybenzylidene)-3-(4-Methylbenzyl)-1,3-Thiazolidine-2,4-Dione (5z)-5-(5-Bromo-2-Methoxybenzylidene)-3-(4-Methylbenzyl)-1,3-Thiazolidine-2,4-Dione GQ-16 is an effective inhibitor of Cdk5-mediated phosphorylation of PPARγ. GQ-16 improves glucose tolerance and insulin sensitivity in mouse models of obesity and diabetes without inducing weight gain or edema.
Brand Name: Vulcanchem
CAS No.: 870554-67-9
VCID: VC0529185
InChI: InChI=1S/C19H16BrNO3S/c1-12-3-5-13(6-4-12)11-21-18(22)17(25-19(21)23)10-14-9-15(20)7-8-16(14)24-2/h3-10H,11H2,1-2H3/b17-10-
SMILES: CC1=CC=C(C=C1)CN2C(=O)C(=CC3=C(C=CC(=C3)Br)OC)SC2=O
Molecular Formula: C19H16BrNO3S
Molecular Weight: 418.3 g/mol

(5z)-5-(5-Bromo-2-Methoxybenzylidene)-3-(4-Methylbenzyl)-1,3-Thiazolidine-2,4-Dione

CAS No.: 870554-67-9

Inhibitors

VCID: VC0529185

Molecular Formula: C19H16BrNO3S

Molecular Weight: 418.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

(5z)-5-(5-Bromo-2-Methoxybenzylidene)-3-(4-Methylbenzyl)-1,3-Thiazolidine-2,4-Dione - 870554-67-9

CAS No. 870554-67-9
Product Name (5z)-5-(5-Bromo-2-Methoxybenzylidene)-3-(4-Methylbenzyl)-1,3-Thiazolidine-2,4-Dione
Molecular Formula C19H16BrNO3S
Molecular Weight 418.3 g/mol
IUPAC Name (5Z)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione
Standard InChI InChI=1S/C19H16BrNO3S/c1-12-3-5-13(6-4-12)11-21-18(22)17(25-19(21)23)10-14-9-15(20)7-8-16(14)24-2/h3-10H,11H2,1-2H3/b17-10-
Standard InChIKey AMLZLORVKZAHOH-YVLHZVERSA-N
Isomeric SMILES CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=C(C=CC(=C3)Br)OC)/SC2=O
SMILES CC1=CC=C(C=C1)CN2C(=O)C(=CC3=C(C=CC(=C3)Br)OC)SC2=O
Canonical SMILES CC1=CC=C(C=C1)CN2C(=O)C(=CC3=C(C=CC(=C3)Br)OC)SC2=O
Appearance Solid powder
Description GQ-16 is an effective inhibitor of Cdk5-mediated phosphorylation of PPARγ. GQ-16 improves glucose tolerance and insulin sensitivity in mouse models of obesity and diabetes without inducing weight gain or edema.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms GQ-16; GQ 16; GQ16
Reference 1: Coelho MS, de Lima CL, Royer C, Silva JB, Oliveira FC, Christ CG, Pereira SA, Bao SN, Lima MC, Pitta MG, Pitta IR, Neves FA, Amato AA. GQ-16, a TZD-Derived Partial PPARγ Agonist, Induces the Expression of Thermogenesis-Related Genes in Brown Fat and Visceral White Fat and Decreases Visceral Adiposity in Obese and Hyperglycemic Mice. PLoS One. 2016 May 3;11(5):e0154310. doi: 10.1371/journal.pone.0154310. eCollection 2016. PubMed PMID: 27138164; PubMed Central PMCID: PMC4854408.
2: Milton FA, Cvoro A, Amato AA, Sieglaff DH, Filgueira CS, Arumanayagam AS, de Lima Mdo C, Pitta IR, de Assis Rocha Neves F, Webb P. PPARγ partial agonist GQ-16 strongly represses a subset of genes in 3T3-L1 adipocytes. Biochem Biophys Res Commun. 2015 Aug 28;464(3):718-23. doi: 10.1016/j.bbrc.2015.07.011. Epub 2015 Jul 10. PubMed PMID: 26168725.
3: da Silva FM, dos Santos JC, Campos JL, Mafud AC, Polikarpov I, Figueira AC, Nascimento AS. Structure-based identification of novel PPAR gamma ligands. Bioorg Med Chem Lett. 2013 Nov 1;23(21):5795-802. doi: 10.1016/j.bmcl.2013.09.010. Epub 2013 Sep 8. PubMed PMID: 24075729.
4: Soares E Silva AK, de Oliveira Cipriano Torres D, Santos Rocha SW, dos Santos Gomes FO, dos Santos Silva B, Donato MA, Raposo C, Santos AC, de Lima Mdo C, Galdino SL, da Rocha Pitta I, de Souza JR, Peixoto CA. Effect of new thiazolidine derivatives LPSF/GQ-02 and LPSF/GQ-16 on atherosclerotic lesions in LDL receptor-deficient mice (LDLR(-/-)). Cardiovasc Pathol. 2013 Jan-Feb;22(1):81-90. doi: 10.1016/j.carpath.2012.05.006. Epub 2012 Jul 15. PubMed PMID: 22795892.
5: Amato AA, Rajagopalan S, Lin JZ, Carvalho BM, Figueira AC, Lu J, Ayers SD, Mottin M, Silveira RL, Souza PC, Mourão RH, Saad MJ, Togashi M, Simeoni LA, Abdalla DS, Skaf MS, Polikparpov I, Lima MC, Galdino SL, Brennan RG, Baxter JD, Pitta IR, Webb P, Phillips KJ, Neves FA. GQ-16, a novel peroxisome proliferator-activated receptor γ (PPARγ) ligand, promotes insulin sensitization without weight gain. J Biol Chem. 2012 Aug 10;287(33):28169-79. doi: 10.1074/jbc.M111.332106. Epub 2012 May 14. PubMed PMID: 22584573; PubMed Central PMCID: PMC3431672.
PubChem Compound 11509958
Last Modified Nov 11 2021
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